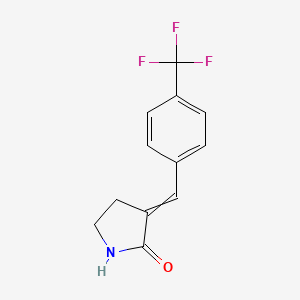

3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one

Descripción

Propiedades

IUPAC Name |

3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,7H,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSYOTAYRALNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Knoevenagel Condensation Approach

- Reactants : Pyrrolidin-2-one and 4-(trifluoromethyl)benzaldehyde.

- Catalyst/Base : Mild bases such as piperidine, ammonium acetate, or secondary amines are used to catalyze the condensation.

- Solvent : Ethanol, methanol, or other polar protic solvents facilitate the reaction.

- Conditions : Reflux or room temperature stirring for several hours.

- Outcome : Formation of (E)-3-(4-(trifluoromethyl)benzylidene)pyrrolidin-2-one with high selectivity and yield.

This method benefits from operational simplicity and mild reaction conditions, avoiding harsh reagents or extreme temperatures.

One-Pot Multicomponent Reactions

Research has demonstrated that one-pot synthesis methods can efficiently produce arylidene derivatives of cyclic ketones and lactams, including pyrrolidin-2-one derivatives bearing trifluoromethyl-substituted aromatic rings. For example, a one-pot reaction involving pyrrolidin-2-one, 4-(trifluoromethyl)benzaldehyde, and catalytic amounts of amine bases under mild heating can yield the target compound efficiently.

Michael Addition Followed by Cyclization (Indirect Route)

Some synthetic routes involve initial Michael addition of amines to maleimides, followed by condensation with aldehydes to form complex spirocyclic or bicyclic architectures related to pyrrolidin-2-one derivatives. While these methods are more complex, they illustrate the versatility of pyrrolidin-2-one chemistry with trifluoromethylbenzylidene substituents.

Research Findings and Yields

| Methodology | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Knoevenagel condensation | Pyrrolidin-2-one, 4-(CF3)benzaldehyde, piperidine, EtOH, reflux 4-6 h | 80-95 | High stereoselectivity for (E)-isomer, mild conditions |

| One-pot amine-catalyzed | Room temperature to 80°C, amine catalyst, ethanol or toluene | 85-90 | Efficient, scalable, avoids isolation of intermediates |

| Multicomponent Michael addition + cyclization | Sequential addition at 120°C in toluene, sealed tube, 17 h | 75-87 | Produces spirocyclic analogs, demonstrates reaction scope |

These data points are drawn from experimental procedures reported in peer-reviewed journals and patent literature, confirming the robustness of the condensation approach for this compound class.

Mechanistic Insights

- The key step in the preparation is the formation of the carbon-carbon double bond linking the benzylidene group to the pyrrolidin-2-one ring.

- The base catalyzes the formation of an enolate or enamine intermediate from pyrrolidin-2-one, which then attacks the aldehyde carbonyl carbon.

- Subsequent dehydration leads to the formation of the conjugated benzylidene double bond.

- The electron-withdrawing trifluoromethyl group on the benzaldehyde enhances the electrophilicity of the aldehyde, facilitating the condensation.

Purification and Characterization

- The crude product is typically purified by flash chromatography using silica gel with n-hexane/ethyl acetate mixtures.

- Characterization includes:

- Melting point determination

- Infrared spectroscopy (IR) showing characteristic carbonyl and C=C stretching bands.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirming the (E)-configuration and the presence of trifluoromethyl substituent.

- Mass spectrometry (MS) for molecular weight confirmation.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzylidene position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzylidene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Research has indicated that trifluoromethyl-substituted compounds exhibit significant anticancer properties. For instance, derivatives of 3-(4-(trifluoromethyl)benzylidene)pyrrolidin-2-one have been shown to modulate drug efflux pumps like P-glycoprotein, which is crucial in multidrug resistance in cancer cells . This modulation can enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells.

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the activation of NF-κB, a key regulator in inflammatory responses, thus reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6 . This makes it a candidate for treating inflammatory diseases.

Biochemical Research

Enzyme Modulation : The structure of this compound allows it to interact with various enzymes, potentially acting as an inhibitor or activator depending on the biological context. This interaction is critical for understanding enzyme-substrate dynamics and protein-ligand binding.

Protein Interaction Studies : The compound's ability to form hydrogen bonds with biological molecules enhances its utility in studying protein interactions. It can serve as a probe to elucidate mechanisms of action in biochemical pathways .

Study on Anticancer Properties

A study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent. The underlying mechanism was linked to apoptosis induction and inhibition of cell proliferation pathways.

Anti-inflammatory Mechanism Investigation

Another research focused on the anti-inflammatory effects of the compound in macrophage cell lines stimulated with lipopolysaccharides (LPS). The study demonstrated that treatment with this compound led to a marked decrease in TNF-α and IL-6 production, highlighting its potential application in inflammatory disease management .

Mecanismo De Acción

The mechanism of action of 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes structurally related pyrrolidin-2-one derivatives and their biological activities:

Anti-Alzheimer's Activity

Pyrrolidin-2-one derivatives with bulky aromatic substituents, such as 10b (4-fluorobenzoyl-piperidinyl and 4-methoxybenzyl groups), exhibit potent acetylcholinesterase (AChE) inhibition, outperforming donepezil in preclinical models .

Adrenergic and Cardiovascular Effects

Arylpiperazine-substituted pyrrolidin-2-ones (e.g., compound 7 in ) demonstrate high alpha1- and alpha2-adrenoceptor affinity (pKi >7), with prophylactic antiarrhythmic effects (ED50 = 1.0 mg/kg) . The absence of a piperazine moiety in this compound likely explains its lack of reported cardiovascular activity.

Anticancer Activity

The pyrazolopyridine derivative (E)-7-(4-(trifluoromethyl)benzylidene)-...carboxamide () shares the 4-(trifluoromethyl)benzylidene group with the target compound and inhibits cancer cell growth (e.g., U937 leukemia cells) . This highlights the role of the trifluoromethyl-benzylidene motif in anticancer applications.

Enzyme Inhibition (FAAH)

Benzylidene piperidine carboxamides (e.g., ) are patented as fatty acid amide hydrolase (FAAH) inhibitors for CNS disorders.

Impact of Trifluoromethyl Substitution

The trifluoromethyl group in this compound contributes to:

- Enhanced Lipophilicity: Improves blood-brain barrier penetration compared to non-fluorinated analogues .

- Metabolic Stability : Resists oxidative degradation, prolonging half-life in vivo .

- Electron-Withdrawing Effects : Modulates receptor binding affinity, as seen in FAAH inhibitors and anticancer compounds .

Actividad Biológica

3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be described by the following structural formula:

Key Features:

- Trifluoromethyl Group: Enhances lipophilicity and bioactivity.

- Pyrrolidinone Ring: Contributes to the compound's ability to interact with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. The following sections detail these activities.

Anti-inflammatory Activity

Studies have shown that derivatives of pyrrolidinones can reduce inflammation by inhibiting key signaling pathways such as NF-κB. Specifically, compounds similar to this compound have demonstrated the ability to lower levels of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated macrophages .

Table 1: Anti-inflammatory Effects of Related Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| BAPs (similar structure) | 5.0 | Inhibition of NF-κB activation |

| Curcumin | 12.5 | Inhibition of pro-inflammatory cytokines |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells, possibly through the activation of intrinsic apoptotic pathways.

Case Study:

In a study involving hepatoma cell lines, the compound was shown to promote cell death via apoptosis while sparing normal cells, highlighting its selective cytotoxicity .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | >2 (compared to normal cells) |

| PC3 (prostate cancer) | 7.1 | >3 (compared to normal fibroblasts) |

Antibacterial Activity

Preliminary studies suggest that compounds with similar structures may exhibit antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The trifluoromethyl group is believed to enhance the compound's ability to penetrate bacterial membranes .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- NF-κB Pathway: Inhibition leads to reduced inflammation.

- Apoptotic Pathways: Induction of apoptosis in cancer cells through mitochondrial signaling.

- Membrane Interactions: The trifluoromethyl group enhances membrane permeability, facilitating antibacterial action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction between pyrrolidin-2-one and 4-(trifluoromethyl)benzaldehyde under acidic or basic catalysis. Optimize reaction parameters such as solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and molar ratios (1:1.2 for aldehyde:amine) to enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials or side products like imine tautomers .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- FTIR : Confirm the presence of the C=O stretch (~1680–1700 cm⁻¹) and C=N stretch (~1610–1630 cm⁻¹) to validate the pyrrolidinone and benzylidene moieties .

- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak ([M+H]⁺) with a mass error <5 ppm. For example, a calculated m/z of 267.08 (C₁₂H₁₀F₃NO) should match experimental data .

- NMR : ¹H NMR can resolve aromatic protons (δ 7.5–8.0 ppm) and the α-proton adjacent to the carbonyl group (δ 3.5–4.0 ppm) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–10) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 14 days. The trifluoromethyl group enhances hydrolytic stability, but prolonged exposure to alkaline conditions (pH >9) may lead to imine bond cleavage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular conformation of this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. If twinning or disorder is observed (common in flexible pyrrolidinone rings), employ the TWIN/BASF commands in SHELX to model overlapping domains. Compare experimental bond lengths (e.g., C=O: ~1.22 Å) with density functional theory (DFT)-optimized geometries (B3LYP/6-31G*) to validate structural assignments .

Q. What strategies are effective for analyzing the electronic effects of the trifluoromethyl group on the reactivity of the benzylidene moiety in pyrrolidin-2-one derivatives?

- Methodological Answer :

- Electrochemical Studies : Perform cyclic voltammetry in acetonitrile to measure redox potentials. The electron-withdrawing trifluoromethyl group lowers the LUMO energy, increasing electrophilicity at the benzylidene carbon.

- DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals and calculate Fukui indices. This predicts regioselectivity in nucleophilic addition reactions .

Q. How can researchers address challenges in separating stereoisomers of this compound derivatives?

- Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA or IB) for HPLC separation. Optimize mobile phase composition (e.g., hexane/isopropanol 90:10) to resolve enantiomers. Alternatively, synthesize diastereomeric salts using (+)- or (−)-camphorsulfonic acid and crystallize .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : The compound exhibits paradoxical solubility due to its amphiphilic nature. Use Hansen solubility parameters (HSPs) to model interactions: δD (dispersion) ≈18 MPa¹/², δP (polar) ≈6 MPa¹/², δH (hydrogen bonding) ≈4 MPa¹/². Experimental validation via turbidimetry in solvent blends (e.g., DMSO/hexane) confirms optimal solubility in dichloromethane or acetone .

Q. What experimental approaches validate the proposed mechanism for tautomerization in this compound?

- Methodological Answer : Use deuterium exchange experiments (¹H NMR in D₂O) to track proton migration between the enamine and imine forms. Kinetic studies (UV-Vis at 300–400 nm) under varying temperatures (20–60°C) can calculate activation energy (Ea) for tautomerization. Computational MD simulations (AMBER) provide atomistic insights into transition states .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.